8-Bromoquinolin-4(1H)-one

Descripción

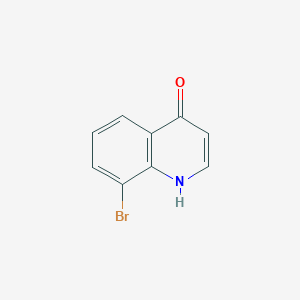

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57798-00-2 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of quinolin-4-one. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives with different functional groups.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinolin-4-one derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 8-Bromoquinolin-4(1H)-one serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with tailored properties.

Biology

Research has highlighted the compound's potential as an antimicrobial and anticancer agent. It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators. Furthermore, studies indicate that it can affect cellular signaling pathways related to apoptosis and cell cycle regulation, making it a candidate for cancer therapy .

Medicine

This compound exhibits potential therapeutic properties due to its ability to chelate metal ions and inhibit metalloenzymes. This mechanism can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . The compound has been investigated for its role in treating various diseases due to its diverse biological activities.

Industry

In industrial applications, this compound is utilized in developing materials with specific properties, such as corrosion inhibitors and electronic materials. Its unique reactivity makes it suitable for creating novel materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against selected cancer cell lines while showing minimal toxicity towards normal cells. This suggests that modifications to the quinoline structure can enhance anticancer properties, indicating a pathway for developing new therapeutic agents .

Case Study 2: Antimicrobial Properties

Another investigation revealed that this compound effectively inhibited bacterial growth by targeting specific enzymes necessary for bacterial survival. This property positions it as a potential candidate for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 8-Bromoquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The bromine atom enhances the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

7-Bromoquinolin-4(1H)-one (CAS: 956268-33-0)

8-Bromoquinolin-2(1H)-one (CAS: 67805-67-8)

- Structural Difference : Ketone group at position 2 instead of 4.

- Impact : The lactam ring in the 2(1H)-one derivative results in distinct hydrogen-bonding capabilities and solubility profiles. This structural variation may influence biological activity, as seen in related 2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., MHY2251, a SIRT1 inhibitor) .

- Purity : 98% .

Halogen-Substituted Derivatives

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one (CAS: 1153084-25-3)

- Structural Features : Bromine at position 6 and chlorine at position 7.

- Compared to this compound, the additional chlorine may lower solubility in polar solvents .

5-Bromo-8-fluoroquinolin-2(1H)-one (CAS: 71738-83-5)

- Structural Features : Bromine at position 5 and fluorine at position 8.

- Impact: Fluorine’s high electronegativity increases the compound’s polarity, improving aqueous solubility compared to purely brominated analogs.

Amino-Substituted Derivatives

7-Amino-4-bromoisoquinolin-1(2H)-one (CAS: 1033434-55-7)

- Structural Features: Amino group at position 7 and bromine at position 4 on an isoquinoline backbone.

- Impact: The amino group introduces hydrogen-bonding capacity, enhancing interactions with biological targets. However, the isoquinoline core differs from quinoline in ring fusion, altering π-π stacking and bioavailability .

Data Table: Key Comparative Properties

Research Findings and Implications

- Reactivity: Bromine at position 8 in this compound facilitates cross-coupling reactions, making it valuable for synthesizing complex molecules. In contrast, chlorine or fluorine substituents (e.g., in 6-Bromo-8-chloro or 5-Bromo-8-fluoro derivatives) may redirect reactivity toward electrophilic aromatic substitution .

- Solubility and Stability: Amino and fluorine substitutions improve solubility, whereas dual halogens (Br/Cl) enhance stability but reduce compatibility with polar solvents .

Actividad Biológica

8-Bromoquinolin-4(1H)-one, a brominated derivative of quinolin-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the 8th position and a carbonyl group at the 4th position of the quinoline ring, exhibits significant antimicrobial and anticancer properties, among other activities. The following sections will delve into its synthesis, biological mechanisms, and specific case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 8-hydroxyquinoline. Common methods include:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Bromination | Bromine in chloroform | Controlled temperature |

| Nucleophilic Substitution | Sodium azide, sodium hydride | Polar aprotic solvents |

| Oxidation | Potassium permanganate | Varies with substrate |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

This compound is often synthesized in high yields (65-90%) through various multistep processes that enhance its purity and efficacy for biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It has shown significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to chelate metal ions disrupts metalloenzyme functions essential for microbial survival .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its interaction with DNA suggests potential as a chemotherapeutic agent .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression. This inhibition is particularly relevant in targeting diseases that depend on metal ions for enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1 µg/mL to 16 µg/mL, which were lower than those of standard antibiotics like ciprofloxacin .

- Anticancer Activity : In vitro assays showed that this compound exhibited cytotoxicity against various cancer cell lines such as HeLa, MCF-7 (breast cancer), and A549 (lung cancer). IC50 values ranged from 5 to 49 µM, indicating a higher potency compared to traditional chemotherapeutics like cisplatin .

Comparative Analysis with Related Compounds

The unique structure of this compound enhances its reactivity and biological activity compared to other quinoline derivatives:

| Compound | Unique Features |

|---|---|

| This compound | Bromine enhances reactivity; significant antimicrobial and anticancer properties. |

| 8-Chloroquinolin-4(1H)-one | Chlorine is less reactive; lower biological activity. |

| 8-Iodoquinolin-4(1H)-one | Iodine's size may hinder interactions; unique imaging applications. |

| 8-Fluoroquinolin-4(1H)-one | Fluorine enhances stability but may reduce reactivity. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-Bromoquinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of quinolin-4(1H)-one derivatives using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (40–80°C). Key parameters include stoichiometric ratios, reaction time, and catalyst selection (e.g., Lewis acids or transition metals). Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is critical to isolate the product . Optimization requires iterative testing of conditions to maximize yield and minimize side products (e.g., di-brominated byproducts).

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to identify aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ 160–180 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBrNO; calc. 224.05 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms (e.g., lactam vs. enol configurations) .

- TLC/MPLC : Monitor reaction progress and purity using silica-based plates with UV visualization .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Store in a cool, dry place away from light to prevent decomposition. Sigma-Aldrich safety guidelines for structurally similar brominated heterocycles recommend avoiding skin contact and using inert atmospheres during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting or MS fragmentation) may arise from tautomerism, residual solvents, or impurities. Solutions include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify connectivity .

- Elemental Analysis : Cross-validate purity when MS/NMR data are ambiguous .

- Replicate Synthesis : Ensure reproducibility under identical conditions .

Q. What strategies are effective for studying the electronic effects of bromine substitution on quinolinone reactivity?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity in further functionalization.

- Comparative Studies : Synthesize analogs (e.g., 6-bromo or 8-chloro derivatives) and compare reaction rates in nucleophilic aromatic substitution or cross-coupling reactions .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by bromine’s electron-withdrawing effect .

Q. How can researchers design experiments to investigate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking to predict binding affinity with enzymes (e.g., kinases, oxidoreductases) based on structural analogs like SIRT1 inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC determination) in cell lines. Include controls (e.g., unsubstituted quinolinone) to isolate bromine’s role .

- Metabolic Stability : Use HPLC-MS to track degradation in simulated physiological conditions .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Scale-Up Challenges : Heat dissipation and mixing efficiency—use jacketed reactors with precise temperature control.

- Byproduct Analysis : LC-MS to identify dimers or oxidation byproducts; adjust stoichiometry or add radical scavengers (e.g., BHT) .

- Alternative Bromination Methods : Explore electrochemical bromination or flow chemistry for improved selectivity .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Re-examine Assumptions : Verify solvent effects, protonation states, and tautomeric forms in DFT models.

- Experimental Validation : Use X-ray crystallography to confirm the dominant tautomer and refine computational parameters .

- Collaborative Peer Review : Cross-check interpretations with colleagues to mitigate confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.